REACTION_CXSMILES
|
N([CH2:8][CH2:9][OH:10])(CCO)CCO.[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[C:16](N)[CH:15]=1)([O-])=O>O>[NH2:11][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:17](=[O:20])[C:16]1[C:9](=[CH:8][CH:19]=[CH:14][CH:15]=1)[OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)N
|
Name
|
monoazo
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(O)=CC=CC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |